![molecular formula C16H19N7O2 B2932258 8-(3-Imidazolylpropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione CAS No. 879461-31-1](/img/structure/B2932258.png)
8-(3-Imidazolylpropyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Imidazole and thiazolidine-2,4-dione are both important structures in medicinal chemistry. They are found in a variety of biologically active compounds and pharmaceuticals . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Thiazolidine-2,4-dione (TZDs) is an imperative scaffold that is not only synthetically important but also possesses a wide range of promising biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves key approaches like Knoevengal condensation and Cu-catalyzed azide-alkyne cycloaddition . Another method reported involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Molecular Structure Analysis
The molecular structure of these compounds is usually elucidated by FTIR, 1 H NMR, 13 C NMR, and elemental analysis data .Chemical Reactions Analysis
The overall transformation involved in the synthesis of similar compounds often includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are usually determined by spectral methods .Mechanism of Action
Target of Action
The primary targets of this compound are the serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) . These receptors play a crucial role in regulating mood, anxiety, and cognition among other functions.
Mode of Action
The compound interacts with its targets by acting as a partial agonist . This means it binds to these receptors and activates them, but not to their full capacity. This can result in a balance of effects that may be beneficial for conditions like depression and anxiety.
Biochemical Pathways
The activation of serotonin receptors leads to changes in several biochemical pathways. These include the inhibition of adenylate cyclase , activation of phospholipase C , and modulation of potassium and calcium channels . The downstream effects of these changes can lead to alterations in neuronal firing rates, neurotransmitter release, and synaptic plasticity, all of which can influence mood and behavior.
Result of Action
The activation of serotonin receptors by this compound can lead to a range of molecular and cellular effects. For instance, it has been shown to exert antidepressant-like effects in animal models . This is likely due to its influence on serotonin signaling, which is known to be involved in mood regulation.
Future Directions
The development of new derivatives as dual antimicrobial/antitumor agents is one of the fundamental goals in medicinal chemistry . There is an increasing need for new medicinal organic agents because a dose of anticancer drug sufficient to kill cancer cells is often lethal to the normal tissue and leads to many side effects .
properties
IUPAC Name |
6-(3-imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7O2/c1-10-11(2)23-12-13(20(3)16(25)19-14(12)24)18-15(23)22(10)7-4-6-21-8-5-17-9-21/h5,8-9H,4,6-7H2,1-3H3,(H,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAMSUAOAOAKNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCN4C=CN=C4)N(C(=O)NC3=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Imidazol-1-ylpropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

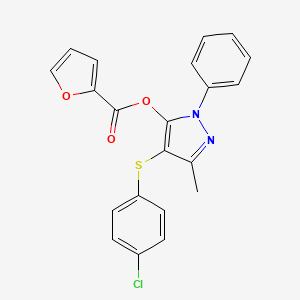
![4-(dimethylsulfamoyl)-N-{3-[4-(dimethylsulfamoyl)benzamido]naphthalen-2-yl}benzamide](/img/structure/B2932176.png)
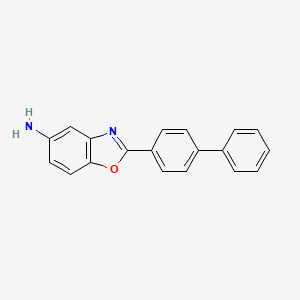
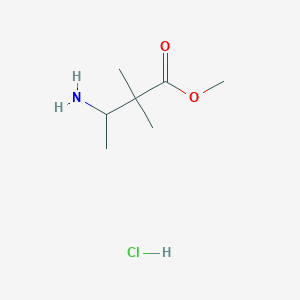
![N-[(5-sulfamoylthiophen-2-yl)methyl]acetamide](/img/structure/B2932180.png)
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propionamide](/img/structure/B2932181.png)
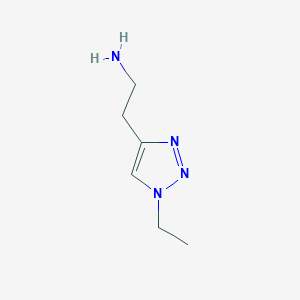
![6-Benzyl-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2932184.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2932190.png)
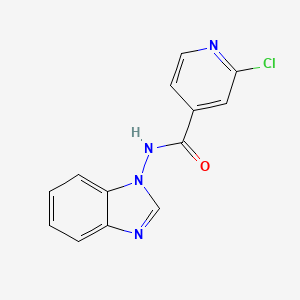
![N-cyclooctyl-1,2-dimethyl-5-[4-methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2932192.png)
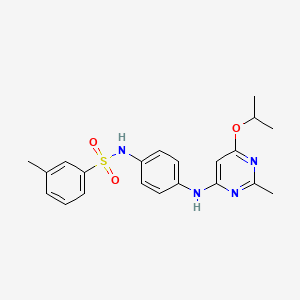
![Rac-methyl (3R,4R)-4-methyl-1-[(pyrimidin-2-yl)methyl]pyrrolidine-3-carboxylate](/img/structure/B2932195.png)
![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2932198.png)